
3-(6-Nitro-3-indolyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Nitro-3-indolyl)propanoic Acid is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitro-3-indolyl)propanoic Acid typically involves the nitration of indole derivatives followed by a series of chemical reactions to introduce the propanoic acid moiety. One common method involves the nitration of 3-indolepropionic acid using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization and chromatography to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
3-(6-Nitro-3-indolyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-(6-Amino-3-indolyl)propanoic Acid and other substituted indole derivatives.
科学的研究の応用
3-(6-Nitro-3-indolyl)propanoic Acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other indole derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and metabolic disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 3-(6-Nitro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
3-Indolepropionic Acid: A closely related compound with similar structural features but lacking the nitro group.
Indole-3-acetic Acid: Another indole derivative with a carboxylic acid group at the 3rd position.
Indole-3-butyric Acid: Similar to 3-Indolepropionic Acid but with a longer carbon chain.
Uniqueness
The presence of the nitro group at the 6th position of the indole ring in 3-(6-Nitro-3-indolyl)propanoic Acid distinguishes it from other indole derivatives. This structural feature imparts unique chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
3-(6-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c14-11(15)4-1-7-6-12-10-5-8(13(16)17)2-3-9(7)10/h2-3,5-6,12H,1,4H2,(H,14,15) |
InChIキー |
YWRBQVFQQYVDMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



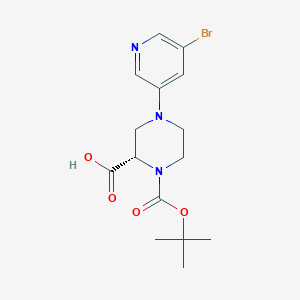
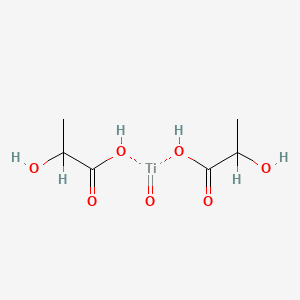
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)
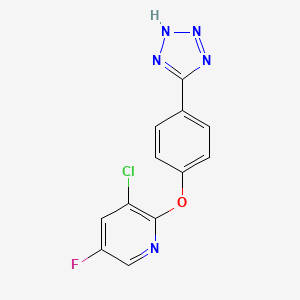

![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)
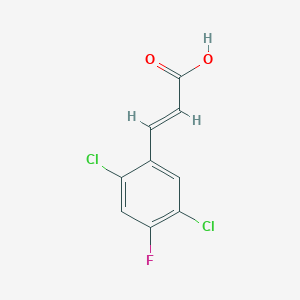
![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)
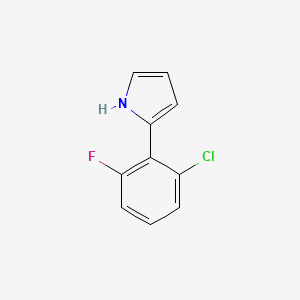
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

